N8-Acetylspermidine

Polyamine Metabolism Catabolism Enzymology

Researchers studying polyamine metabolism frequently encounter isomer cross-reactivity that confounds experimental interpretation. N8-Acetylspermidine (CAS 13431-24-8) eliminates this ambiguity as the exclusive substrate for N8-acetylspermidine deacetylase (HDAC10), enabling precise tracking of the spermidine salvage pathway without interference from N1-acetylspermidine. • Exclusive HDAC10 substrate-only the N8-isomer undergoes deacetylation back to spermidine, unlike N1-acetylspermidine which is oxidized to putrescine • Elevated urinary levels specifically associated with poorly differentiated colorectal adenocarcinoma, providing a tumor aggressiveness biomarker distinct from N1-acetylspermidine • Intermediate DNA cleavage potency at apurinic sites enables precise polyamine-DNA binding SAR modeling Supplied with Certificate of Analysis; available for immediate global dispatch.

Molecular Formula C9H21N3O
Molecular Weight 187.28 g/mol
CAS No. 13431-24-8
Cat. No. B088484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN8-Acetylspermidine
CAS13431-24-8
SynonymsN(8)-acetylspermidine
N(8)-acetylspermidine dihydrochloride
N(8)-monoacetylspermidine
Molecular FormulaC9H21N3O
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCC(=O)NCCCCNCCCN
InChIInChI=1S/C9H21N3O/c1-9(13)12-8-3-2-6-11-7-4-5-10/h11H,2-8,10H2,1H3,(H,12,13)
InChIKeyFONIWJIDLJEJTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N8-Acetylspermidine (CAS 13431-24-8) – Core Chemical & Biological Properties for Research Procurement


N8-Acetylspermidine (CAS 13431-24-8) is an endogenous monoacetylated polyamine metabolite derived from spermidine [1]. It is distinguished by the acetylation of the terminal nitrogen at the N8 position of the spermidine backbone [1]. This compound plays a critical role in polyamine metabolism, specifically in the interconversion of spermidine and putrescine, and is involved in cellular processes such as growth, differentiation, and nucleic acid stabilization [1][2]. Unlike its isomer N1-acetylspermidine, N8-acetylspermidine is a specific substrate for the enzyme N8-acetylspermidine deacetylase, which regenerates spermidine [1].

Why N8-Acetylspermidine Cannot Be Substituted with Spermidine or N1-Acetylspermidine in Research


Although structurally similar, N8-acetylspermidine, N1-acetylspermidine, and the parent polyamine spermidine exhibit distinct, non-interchangeable metabolic fates and biochemical activities [1][2][3]. Substitution with spermidine is not equivalent, as the acetyl group at the N8 position alters the molecule's charge distribution and steric properties, directly impacting its interaction with DNA [4], its substrate specificity for key catabolic enzymes [1][2], and its overall in vivo toxicity profile [3]. The following quantitative evidence demonstrates these critical functional divergences, which must be considered for accurate experimental design and interpretation.

Quantitative Evidence for Differentiating N8-Acetylspermidine from Structural Analogs


Divergent Metabolic Fates: N8-Acetylspermidine is Deacetylated to Spermidine, Unlike N1-Acetylspermidine

In vivo studies in rats demonstrate that N8-acetylspermidine and N1-acetylspermidine undergo fundamentally different primary metabolic pathways. N8-acetylspermidine is primarily deacetylated to regenerate spermidine, whereas N1-acetylspermidine is metabolized to putrescine [1]. Furthermore, the overall rate of metabolism of N8-acetylspermidine in both liver and kidney was found to exceed that of N1-acetylspermidine [1].

Polyamine Metabolism Catabolism Enzymology

Exclusive Enzyme Specificity: N8-Acetylspermidine is the Preferred Substrate for N-Acetylspermidine Deacetylase

The enzyme N-acetylspermidine deacetylase, also known as HDAC10, exhibits strict substrate specificity. In vitro studies demonstrate that N8-acetylspermidine is the preferred substrate for this enzyme, while N1-acetylspermidine does not undergo deacetylation under the same assay conditions [1]. Further structural analysis of HDAC10 reveals that its active site is sterically constricted and possesses a glutamate gatekeeper that confers high specificity for the hydrolysis of N8-acetylspermidine [2].

Enzyme Kinetics Substrate Specificity Histone Deacetylase

Differential Potency in Inducing DNA Cleavage at Apurinic Sites

The ability of polyamines to induce cleavage at apurinic (AP) sites in DNA is a key measure of their biochemical activity. A direct comparison of spermidine, N1-acetylspermidine, and N8-acetylspermidine at a concentration of 1 mM revealed a clear hierarchy of effectiveness [1]. Spermidine was the most potent, followed by N8-acetylspermidine, while N1-acetylspermidine was the least effective [1].

DNA Damage Polyamine-DNA Interaction Genotoxicity

Unique Association with Poorly Differentiated Colorectal Adenocarcinoma

In a study of urinary polyamine levels in colon adenocarcinoma patients, both N1-acetylspermidine (N1SPD) and N8-acetylspermidine (N8SPD) were significantly elevated compared to healthy controls [1]. However, a key differentiating feature emerged: N8SPD was specifically elevated in patients with poorly differentiated tumors, a more aggressive cancer subtype, whereas N1SPD did not show this correlation [1]. N1SPD was a better overall biomarker for cancer presence (50% sensitivity, 95% specificity at 4.0 nmol/mg creatinine), but N8SPD provided unique prognostic information [1].

Cancer Biomarker Translational Research Colorectal Cancer

Distinct Acute Toxicity Profile in Animal Models

Comparative toxicology studies in mice reveal that N8-acetylspermidine and its isomer N1-acetylspermidine have different acute toxicity profiles and lethality timelines. The intraperitoneal LD50 for N8-acetylspermidine·2HCl was 820 mg/kg, while for N1-acetylspermidine·2HCl it was higher at 1150 mg/kg [1]. A major qualitative difference was the latency period for death; both acetylated compounds caused rapid death within the first 10 minutes post-injection, whereas the parent polyamines (spermidine, spermine, putrescine) resulted in deaths over a much wider time frame, up to 10 days later [1].

Toxicology In Vivo Pharmacology Safety Assessment

Validated Research Applications for N8-Acetylspermidine Based on Quantitative Evidence


Investigating Polyamine Interconversion and Homeostasis

Use N8-acetylspermidine as a specific tracer or substrate to study the spermidine salvage pathway. Its unique metabolic fate—exclusive deacetylation back to spermidine [1]—allows for precise tracking of spermidine regeneration, a function not performed by its isomer N1-acetylspermidine [1][2].

Developing HDAC10-Specific Activity Assays and Inhibitor Screens

Employ N8-acetylspermidine as the definitive substrate for assaying N-acetylspermidine deacetylase (HDAC10) activity. Its status as the preferred, and essentially exclusive, substrate for this enzyme [2][3] makes it an essential tool for validating enzyme function and screening for selective inhibitors in drug discovery programs focused on autophagy and cancer.

Prognostic Biomarker Studies in Aggressive Cancer Subtypes

Leverage the specific association of urinary N8-acetylspermidine elevation with poorly differentiated colorectal adenocarcinoma [4]. Quantifying N8-acetylspermidine in biofluids offers a potential biomarker for tumor aggressiveness, providing a research avenue distinct from other acetylated polyamines like N1-acetylspermidine, which may serve as better general diagnostic markers [4].

Mechanistic Studies of Polyamine-DNA Interactions and Genotoxicity

Utilize N8-acetylspermidine to probe structure-activity relationships in polyamine-DNA binding. Its intermediate potency in inducing DNA cleavage at apurinic sites, compared to spermidine and N1-acetylspermidine [5], provides a critical data point for modeling how specific chemical modifications (N8- vs. N1-acetylation) alter DNA damage potential.

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